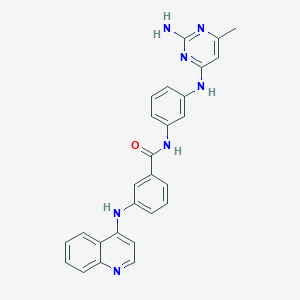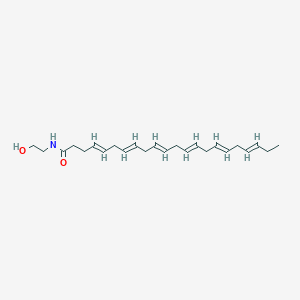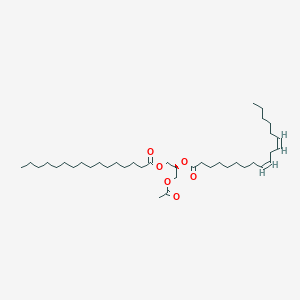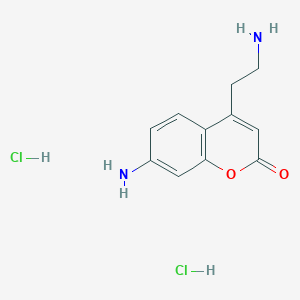
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride is a compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties . The chromen-2-one core structure is characterized by a benzene ring fused to an α-pyrone ring, which imparts unique chemical and biological properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These reactions involve the condensation of phenols with β-ketoesters or β-diketones under acidic or basic conditions.
Introduction of the Aminoethyl Group: The 2-aminoethyl group can be introduced through alkylation reactions using ethylenediamine or its derivatives.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen-2-one derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydrochromen-2-one derivatives
Substitution: Various substituted chromen-2-one derivatives
科学研究应用
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe.
Biology: Investigated for its antibacterial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the production of fluorescent dyes, optical brighteners, and molecular diodes.
作用机制
The mechanism of action of 7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride involves its interaction with various molecular targets and pathways:
Antibacterial Activity: Inhibits bacterial enzymes and disrupts cell wall synthesis.
Antiviral Activity: Interferes with viral replication and inhibits viral enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
7-amino-4-methyl-2H-chromen-2-one: Similar structure but lacks the 2-aminoethyl group.
7-amino-4-(2-hydroxyethyl)chromen-2-one: Similar structure but has a hydroxyethyl group instead of an aminoethyl group.
属性
分子式 |
C11H14Cl2N2O2 |
|---|---|
分子量 |
277.14 g/mol |
IUPAC 名称 |
7-amino-4-(2-aminoethyl)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C11H12N2O2.2ClH/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10;;/h1-2,5-6H,3-4,12-13H2;2*1H |
InChI 键 |
YNQXRSNAOWBGLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)
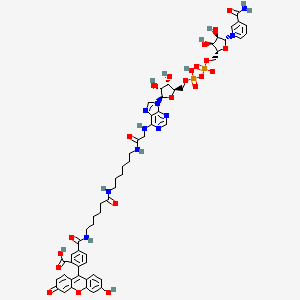
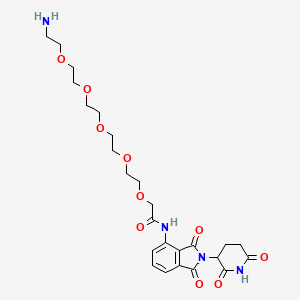
![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)
![5-Methoxy-3-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole](/img/structure/B15073625.png)
![1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one](/img/structure/B15073631.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
